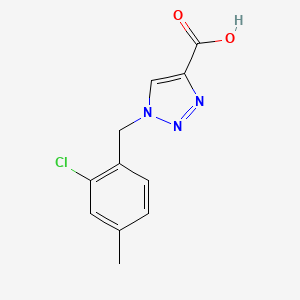
1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
“1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxylic acid group (-COOH), a benzyl group (C6H5CH2-) that is substituted with a chlorine atom and a methyl group (-CH3) .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reaction processes. For instance, 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For related compounds, properties such as melting point, solubility, and reactivity with other substances are often of interest .科学的研究の応用
Antispermatogenic Agents
The research on halogenated 1-benzylindazole-3-carboxylic acids, including derivatives like 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid, has demonstrated potent antispermatogenic activity. These compounds influence testicular weight and inhibit spermatogenesis, making them significant in the study of male fertility and contraception (Corsi & Palazzo, 1976).
Chemical Synthesis and Structural Analysis
Triazole derivatives, including those with similar structural features to 1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and analyzed for their chemical properties. These studies involve the synthesis of various triazole compounds and their characterization using techniques like X-ray diffraction and quantum-chemical calculations. This research contributes to understanding the molecular structure and potential applications of triazole derivatives (Ahmed et al., 2020).
Potential Medicinal Applications
Research on 1,2,4-triazole derivatives, which are structurally related to this compound, indicates their potential as antimicrobial agents. These compounds have been tested for their effectiveness against various bacterial and fungal strains, showing moderate to good activities. This highlights their potential in developing new antimicrobial treatments (Jadhav et al., 2017).
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, many imidazole containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its physical and chemical properties. The use of such compounds in the development of new drugs is an area of ongoing research .
特性
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-2-3-8(9(12)4-7)5-15-6-10(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCULLGPXMRKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



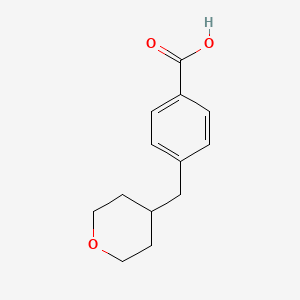
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
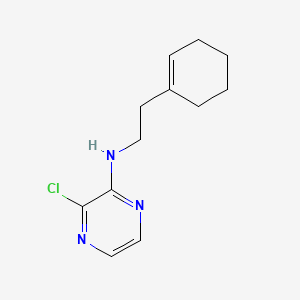

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)
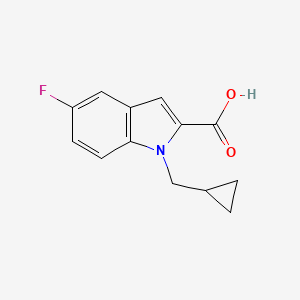
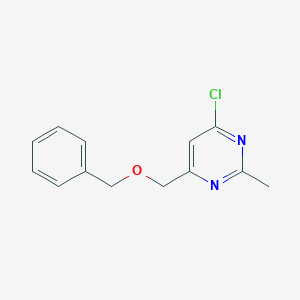
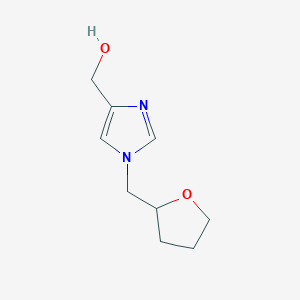
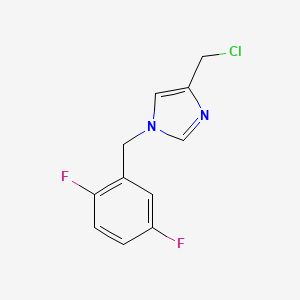
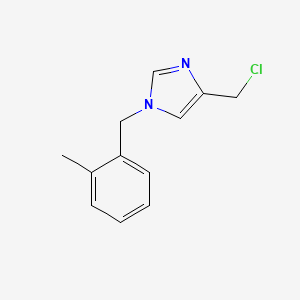

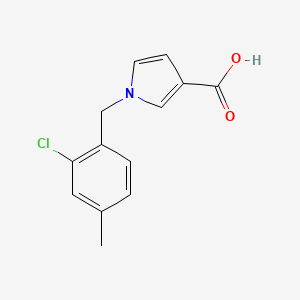
![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1474742.png)